N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide
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Overview
Description
N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide is a complex organic compound that features a phosphine ligand and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the phosphine ligand, followed by its coupling with the benzamide derivative. The reaction conditions often require inert atmospheres, such as nitrogen or argon, to prevent oxidation of the phosphine group. Solvents like dichloromethane or tetrahydrofuran are commonly used, and the reactions are typically carried out at low to moderate temperatures to ensure high yields and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters ensures consistent quality and high throughput. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The phosphine group can be oxidized to form phosphine oxides.
Reduction: The benzamide moiety can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Conditions vary depending on the type of substitution, but common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phosphine group typically yields phosphine oxides, while reduction of the benzamide moiety can produce amines .
Scientific Research Applications
N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide has several scientific research applications:
Chemistry: It is used as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The phosphine ligand can coordinate with metal centers, facilitating catalytic processes. The benzamide moiety can interact with biological receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-2-methylpropane-2-sulfinamide
- N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-2-methylpropane-2-sulphinamide
Uniqueness
N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide is unique due to its trifluoromethyl groups, which enhance its chemical stability and reactivity. This makes it particularly valuable in catalytic applications where high efficiency and selectivity are required .
Properties
Molecular Formula |
C27H26F6NOP |
---|---|
Molecular Weight |
525.5 g/mol |
IUPAC Name |
N-(1-diphenylphosphanyl-3,3-dimethylbutan-2-yl)-3,5-bis(trifluoromethyl)benzamide |
InChI |
InChI=1S/C27H26F6NOP/c1-25(2,3)23(17-36(21-10-6-4-7-11-21)22-12-8-5-9-13-22)34-24(35)18-14-19(26(28,29)30)16-20(15-18)27(31,32)33/h4-16,23H,17H2,1-3H3,(H,34,35) |
InChI Key |
NNEYFISCDMOQKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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